Product packaging for Apelin-36(Cat. No.:)

Apelin-36

Cat. No.: B1139625
M. Wt: 4201 g/mol
InChI Key: NRXGOOSANFUBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apelin-36 (human) is a 36-amino acid peptide that serves as an endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor . This peptide is involved in the regulation of critical physiological processes, with research highlighting two major areas of activity: cardiovascular function and metabolism . In cardiovascular research, this compound has been demonstrated to act as a potent positive inotrope and a vasodilator, leading to a reduction in blood pressure . A 2024 meta-analysis of animal studies further concluded that early administration of apelin peptides can improve cardiac function and mitigate the onset of heart failure following myocardial injury . In metabolic studies, this compound has been shown to protect against diet-induced obesity in mouse models by improving glucose tolerance, lowering fasting blood glucose levels, and reducing serum cholesterol and LDL . Intriguingly, studies on modified analogues like this compound-[L28A] suggest that the beneficial metabolic effects may be dissociable from the canonical APJ receptor activation responsible for blood pressure modulation . The mechanism of action for this compound involves binding with high affinity to the human APJ receptor, which is widely expressed in the cardiovascular system . Upon binding, it inhibits forskolin-induced cAMP production, indicating G protein-biased signaling . Researchers also utilize this compound to study its role in blocking the cellular entry of certain HIV-1 and HIV-2 strains via the APJ receptor . The product is provided as a white to off-white powder with a molecular weight of 4195.87 and a molecular formula of C184H297N69O43S . It is recommended to store the peptide at -20°C and reconstitute it in water to a concentration of up to 1 mg/mL . This product is intended for Research Use Only and is not approved for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C185H304N68O43S B1139625 Apelin-36

Properties

IUPAC Name

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[1-[6-amino-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C185H304N68O43S/c1-98(2)82-109(189)148(266)246-144(100(5)6)172(290)238-122(46-21-24-67-188)174(292)251-78-35-58-135(251)169(287)235-119(53-31-74-215-184(204)205)159(277)248-146(103(9)257)173(291)245-131(96-255)164(282)231-118(52-30-73-214-183(202)203)158(276)247-145(102(8)256)171(289)222-94-143(264)249-76-33-55-132(249)166(284)220-92-140(261)224-101(7)147(265)239-127(86-106-88-217-110-43-18-17-42-108(106)110)162(280)232-120(60-62-137(190)258)150(268)219-90-139(260)218-91-141(262)225-112(47-25-68-209-178(192)193)151(269)228-114(48-26-69-210-179(194)195)152(270)227-113(45-20-23-66-187)155(273)241-126(84-104-38-13-11-14-39-104)161(279)230-116(50-28-71-212-181(198)199)153(271)229-115(49-27-70-211-180(196)197)154(272)233-121(61-63-138(191)259)157(275)236-123(54-32-75-216-185(206)207)175(293)252-79-36-57-134(252)168(286)234-117(51-29-72-213-182(200)201)156(274)240-125(83-99(3)4)160(278)244-130(95-254)165(283)242-128(87-107-89-208-97-223-107)163(281)226-111(44-19-22-65-186)149(267)221-93-142(263)250-77-34-56-133(250)167(285)237-124(64-81-297-10)176(294)253-80-37-59-136(253)170(288)243-129(177(295)296)85-105-40-15-12-16-41-105/h11-18,38-43,88-89,97-103,109,111-136,144-146,217,254-257H,19-37,44-87,90-96,186-189H2,1-10H3,(H2,190,258)(H2,191,259)(H,208,223)(H,218,260)(H,219,268)(H,220,284)(H,221,267)(H,222,289)(H,224,261)(H,225,262)(H,226,281)(H,227,270)(H,228,269)(H,229,271)(H,230,279)(H,231,282)(H,232,280)(H,233,272)(H,234,286)(H,235,287)(H,236,275)(H,237,285)(H,238,290)(H,239,265)(H,240,274)(H,241,273)(H,242,283)(H,243,288)(H,244,278)(H,245,291)(H,246,266)(H,247,276)(H,248,277)(H,295,296)(H4,192,193,209)(H4,194,195,210)(H4,196,197,211)(H4,198,199,212)(H4,200,201,213)(H4,202,203,214)(H4,204,205,215)(H4,206,207,216)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXGOOSANFUBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC7=CNC=N7)C(=O)NC(CCCCN)C(=O)NCC(=O)N8CCCC8C(=O)NC(CCSC)C(=O)N9CCCC9C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C185H304N68O43S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4201 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Apelin 36 Action

Apelin-36 Receptor Binding Characteristics and Ligand Affinity

This compound binds to the APJ receptor, a class A rhodopsin-like GPCR. The binding affinity of this compound for APJ has been investigated in various cell lines. Studies using Chinese hamster ovary (CHO) cells engineered to express the human APJ receptor have shown that this compound binds with high affinity. One study reported a dissociation constant (Kd) of 6.3 pM for a radioiodinated this compound analogue binding to APJ in CHO cells. core.ac.uk This contrasted with a Kd of 22.3 pM for Apelin-13 (B560349) in a previous study, suggesting a higher affinity for this compound in this specific cell line. core.ac.uk Competitive binding assays have indicated that unlabeled this compound efficiently inhibits the binding of labeled this compound analogue to APJ. core.ac.uk

Research has also explored the binding characteristics of human this compound. Human this compound acts as an endogenous agonist for the APJ receptor with an EC50 of 20 nM. medchemexpress.comtocris.com It demonstrates high affinity for human APJ receptors expressed in HEK 293 cells, with a pIC50 of 8.61. medchemexpress.comtocris.com Rat/mouse this compound has been reported to bind to APJ receptors with an IC50 of 5.4 nM. medchemexpress.comtocris.com

The interaction between this compound and APJ can also influence receptor internalization and desensitization. This compound binding to APJ leads to the formation of a complex that is localized to intracellular lysosomes through the Rab7 signaling pathway, resulting in persistent desensitization of the receptor. frontiersin.orgresearchgate.net This contrasts with the transient desensitization observed with Apelin-13, which involves rapid recycling of the receptor to the cell surface via the Rab4 pathway. frontiersin.orgresearchgate.net

Apelin Isoform (Species) Receptor Assay Type Measurement Unit Value Reference
This compound (analogue) APJ (CHO) Binding (Kd) pM 6.3 core.ac.uk
Apelin-13 (analogue) APJ (CHO) Binding (Kd) pM 22.3 core.ac.uk
This compound (human) APJ (HEK293) Agonist (EC50) nM 20 medchemexpress.comtocris.com
This compound (human) APJ (HEK293) Binding (pIC50) - 8.61 medchemexpress.comtocris.com
This compound (rat, mouse) APJ Binding (IC50) nM 5.4 medchemexpress.comtocris.com
Apelin-13 APJ (Human) Binding (IC50) µM 0.00007 eurofinsdiscovery.com
This compound APJ (Human) Binding (IC50) µM 0.0000079 eurofinsdiscovery.com
Apelin 13 APJ (Human) Agonist (IC50) M 1.9 x 10-10 revvity.com
Apelin 36 APJ (Human) Agonist (IC50) M 2.5 x 10-10 revvity.com

G Protein-Dependent Intracellular Signaling Cascades

The APJ receptor is primarily coupled to G proteins, mediating the intracellular signaling cascades triggered by this compound binding. The main G protein subtypes involved are Gi/o and Gq/11. bioscientifica.comfrontiersin.orgmdpi.commdpi.combachem.comdovepress.comfrontiersin.org

Inhibition of Adenylate Cyclase and Modulation of Cyclic AMP Production

A well-established downstream effect of this compound binding to APJ is the inhibition of adenylate cyclase (AC) activity. bioscientifica.comfrontiersin.orgmdpi.commdpi.combachem.comdovepress.comfrontiersin.orgmdpi.com This inhibition is mediated through the coupling of APJ to Gi/o proteins. bioscientifica.comfrontiersin.orgmdpi.commdpi.combachem.comdovepress.comfrontiersin.orgmdpi.com Inhibition of AC leads to a decrease in the intracellular production of cyclic adenosine (B11128) monophosphate (cAMP). bioscientifica.comfrontiersin.orgmdpi.commdpi.combachem.comdovepress.comfrontiersin.orgmdpi.com

Research using CHO cells expressing the APJ receptor demonstrated that this compound inhibits forskolin-induced cAMP generation. core.ac.ukbioscientifica.comfrontiersin.orgresearchgate.net This suggests that Gαi/o protein is involved in the signaling pathway. bioscientifica.comfrontiersin.orgmdpi.comfrontiersin.org Studies have indicated that the murine apelin receptor preferentially couples to Gαi1 and Gαi2, rather than Gαi3, in the inhibition of adenylate cyclase. bioscientifica.comfrontiersin.org

This compound (rat, mouse) has been shown to potently inhibit cAMP production in vitro with an EC50 of 0.52 nM. medchemexpress.comtocris.com This inhibition of cAMP production can block various biological effects mediated by the protein kinase A (PKA) pathway, as PKA activity is dependent on cAMP levels. bioscientifica.comfrontiersin.orgmdpi.commdpi.comfrontiersin.orgresearchgate.net

Activation of the Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

This compound binding to APJ also leads to the activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway. frontiersin.orgmdpi.commdpi.comfrontiersin.orgspandidos-publications.comresearchgate.netcusabio.comnih.govoup.commdpi.comnih.govfrontiersin.orgnih.gov This activation is mediated through G protein coupling, specifically Gi/o proteins. bioscientifica.commdpi.com Apelin-mediated Akt phosphorylation has been shown to occur via a pertussis toxin (PTX)-sensitive G protein and protein kinase C (PKC). bioscientifica.com

Studies have demonstrated that both Apelin-13 and this compound can induce Akt phosphorylation in cells expressing the APJ receptor. frontiersin.orgbioscientifica.comoup.com For instance, in CHO cells expressing mouse APJ, Apelin-13 and this compound mediated Akt phosphorylation through coupling to Gαi1 or Gαi2. bioscientifica.com The PI3K/Akt pathway is crucial for various cellular processes, including cell survival, proliferation, and migration. mdpi.comspandidos-publications.comcusabio.comnih.govoup.commdpi.com Research indicates that the anti-apoptotic effects of the apelinergic system are mainly mediated by the PI3K/Akt pathway. mdpi.comoup.commdpi.com In models of cerebral ischemia-reperfusion and neonatal hypoxic/ischemic injury, this compound has been shown to protect neurons and inhibit damage by activating the PI3K/Akt pathway. spandidos-publications.comnih.govoup.com Inhibition of PI3K attenuates the protective effects of this compound against apoptosis, highlighting the importance of this pathway. spandidos-publications.comoup.com

Stimulation of Extracellular Signal-Regulated Kinase (ERK1/2) and Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound activates the extracellular signal-regulated kinase 1/2 (ERK1/2), which is a key component of the mitogen-activated protein kinase (MAPK) pathway. bioscientifica.comfrontiersin.orgmdpi.commdpi.comfrontiersin.orgresearchgate.netcusabio.comnih.govoup.commdpi.comnih.govnih.govnih.govresearchgate.net This stimulation is mediated through APJ coupling to Gi/o or Gq/11 proteins. bioscientifica.comfrontiersin.orgmdpi.commdpi.comfrontiersin.orgresearchgate.net Apelin activation of ERK1/2 is often mediated by PKC. bioscientifica.comfrontiersin.orgmdpi.comresearchgate.net

Both Apelin-13 and this compound have been shown to activate ERK1/2 phosphorylation in cells expressing the APJ receptor. frontiersin.orgbioscientifica.comoup.com The activation of ERK1/2 is typically time- and dose-dependent. bioscientifica.com Studies using CHO cells expressing mouse APJ found that ERK1/2 activation by apelin is mediated via a PTX-sensitive Gi-protein and is dependent on PKC and MEK. bioscientifica.com Human APJ also activates ERK1/2 through a Gαi2-dependent pathway. bioscientifica.com The ERK/MAPK pathway is essential for various cellular functions, including cell proliferation, differentiation, and migration. mdpi.comcusabio.comoup.com The apelinergic system's anti-apoptotic effects are also mediated by the MAPK/ERK1/2 pathway. mdpi.comoup.commdpi.com

Induction of p70 Ribosomal S6 Kinase (p70S6K) and AMP-Activated Protein Kinase (AMPK) Signaling

This compound can also induce the activation of p70 ribosomal S6 kinase (p70S6K) and AMP-activated protein kinase (AMPK) signaling pathways. frontiersin.orgdovepress.commdpi.comresearchgate.netcusabio.comnih.govnih.govnih.govresearchgate.net

Activation of p70S6K by apelin can occur through the PI3K/Akt and ERK1/2 signaling pathways. frontiersin.orgresearchgate.netcusabio.com This is consistent with the known roles of PI3K/Akt and ERK1/2 as upstream regulators of p70S6K, which is involved in protein synthesis and cell growth. cusabio.com

This compound has been shown to recruit Gαi and Gαq signaling, resulting in the activation of AMP-dependent kinases (AMPK). researchgate.net The APJ receptor coupling to Gq can activate the AMPK signaling pathway. dovepress.com Apelin activation of the AMPK pathway has been linked to various cellular effects, including promoting mitochondrial biogenesis and reducing oxidative stress. dovepress.comnih.gov

Intracellular Calcium Mobilization Mediated by this compound

This compound can induce intracellular calcium mobilization in certain cell types expressing the APJ receptor. mdpi.commdpi.comfrontiersin.orgmdpi.comportlandpress.comfrontiersin.org This effect is mediated by APJ coupling to Gq/11 proteins, which triggers the activation of phospholipase C beta (PLCβ). mdpi.commdpi.comdovepress.com PLCβ activation leads to the generation of diacylglycerol (DAG) and inositol (B14025) 1,4,5-triphosphate (IP3). mdpi.commdpi.com IP3 then binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium. mdpi.commdpi.commdpi.comportlandpress.comfrontiersin.org

While some initial studies in CHO cells expressing human APJ did not observe calcium mobilization with Apelin-13 or this compound, subsequent research in other cell lines, such as NT2N neurons and HEK293 cells stably expressing human APJ, has shown that these peptides can increase intracellular calcium levels. bioscientifica.commdpi.comportlandpress.comfrontiersin.org this compound has been shown to increase intracellular calcium mobilization in NT2N, RBL-2H3, and HEK-293 cells stably expressing the human APJ receptor. portlandpress.comfrontiersin.org

Beta-Arrestin Dependent Signaling and Receptor Internalization Dynamics

The APJ receptor, like other GPCRs, can signal through both G protein-dependent and β-arrestin-dependent pathways. frontiersin.org Beta-arrestins (specifically β-arrestin1 and β-arrestin2) are adaptor proteins that play a crucial role in GPCR desensitization and internalization. nih.govfrontiersin.org Upon activation, the APJ receptor is phosphorylated by GPCR kinases (GRKs), which facilitates the recruitment of β-arrestins. nih.gov This recruitment can lead to the uncoupling of the receptor from G proteins, thereby desensitizing the G protein-mediated signaling. nih.gov

Beta-arrestin binding also triggers the internalization of the APJ receptor, primarily through a clathrin-dependent mechanism. nih.gov The dynamics of receptor internalization and subsequent trafficking can vary depending on the specific apelin isoform binding to the receptor. Studies have shown that this compound induces APJ receptor internalization and a sustained association with β-arrestin more potently than Apelin-13. nih.govmdpi.comresearchgate.net This difference is attributed to the distinct interactions and dissociation rates of the isoforms with the receptor. Apelin-13 tends to dissociate more rapidly, leading to quicker recycling of the receptor back to the cell surface via a Rab4-dependent pathway. frontiersin.orgresearchgate.net In contrast, this compound binding results in the receptor remaining sequestered in intracellular compartments, with trafficking towards lysosomes for degradation, a process that involves Rab7 signaling. frontiersin.orgresearchgate.net This ligand-dependent differential trafficking mediated by β-arrestin and Rab proteins highlights a mechanism by which different apelin isoforms can elicit distinct downstream effects and regulate the duration of signaling. frontiersin.orgresearchgate.net

Research indicates that phosphorylation sites within the C-terminus of the APJ receptor are essential for β-arrestin recruitment. nih.gov Specifically, mutation of serine residues, such as Ser339 in human APJ, can abolish the receptor's ability to interact with GRK2 and β-arrestin1/2 upon stimulation with this compound, disrupting both receptor internalization and β-arrestin-dependent ERK1/2 activation. nih.gov

Analysis of Biased Agonism for this compound and its Analogues at the APJ Receptor

Biased agonism refers to the ability of a ligand to selectively activate specific signaling pathways downstream of a receptor, favoring either G protein-dependent or β-arrestin-dependent cascades. frontiersin.orgresearchgate.net This phenomenon is of significant interest in pharmacology as it offers the potential to develop drugs that selectively elicit desired therapeutic effects while minimizing off-target or adverse responses. researchgate.net

Studies have investigated the biased signaling profiles of different apelin isoforms, including this compound, and various synthetic analogues at the APJ receptor. The binding of different ligands can lead to distinct changes in G protein-dependent (e.g., cAMP, Ca2+, ERK activation) and β-arrestin-dependent signaling pathways. frontiersin.org While Apelin-17 has been shown to be biased toward β-arrestin-dependent signaling, this compound and pGlu1-apelin-13 have exhibited negative biases toward the APJ-β-arrestin2-AP2 pathway in some studies. frontiersin.org However, other research indicates that this compound does induce β-arrestin recruitment and sustained association, leading to internalization. nih.govmdpi.comresearchgate.net This suggests that the biased signaling profile of this compound might be context-dependent or vary across different study conditions and cell types.

The development of biased agonists for the APJ receptor is an active area of research. Ideally, therapeutic agents might be designed to preferentially activate G protein pathways while limiting β-arrestin signaling, as the latter has been implicated in receptor desensitization and potentially detrimental effects in certain conditions like heart failure. oup.comnih.gov Some synthetic apelin analogues and small molecule agonists have been developed and characterized for their biased signaling properties. medchemexpress.comoup.comresearchgate.netmdpi.com For instance, some this compound variants, such as this compound-[L28A] and this compound-[L28C(30kDa-PEG)], have been identified as G protein-biased ligands at the APJ receptor, demonstrating beneficial metabolic effects in vivo with reduced impact on blood pressure compared to canonical APJ activation. researchgate.netnih.gov These findings suggest that biased agonism at the APJ receptor could be a valuable strategy for developing targeted therapeutics. researchgate.net

Enzymatic Processing and Degradation Pathways of this compound in Biological Systems

This compound is generated from the post-translational processing of the 77-amino acid preproapelin precursor. jcdr.netnih.govahajournals.org The processing of proapelin is complex and involves several enzymes. While it was initially hypothesized that proapelin is sequentially cleaved to this compound and then to shorter, more potent isoforms like Apelin-17 and Apelin-13, recent findings suggest that some enzymes, such as proprotein convertase subtilisin/kexin 3 (PCSK3 or furin), can directly cleave proapelin to Apelin-13, particularly in adipocytes. jcdr.netnih.govresearchgate.net Other endoproteases are thought to be responsible for generating the longer isoforms, including this compound and Apelin-17, although these enzymes are not yet fully identified. researchgate.net

The biological activity of apelin peptides, including this compound, is limited by their relatively short half-lives in plasma, typically less than 5 minutes in humans. ahajournals.orgportlandpress.com This rapid inactivation is primarily due to enzymatic degradation by various peptidases. portlandpress.comresearchgate.netahajournals.org

A key enzyme involved in the degradation of this compound is angiotensin-converting enzyme-2 (ACE2). jcdr.netnih.govahajournals.org ACE2 is a carboxypeptidase that cleaves the Pro-Phe bond at the C-terminus of both Apelin-13 and this compound with high catalytic efficiency, rendering the resulting peptides inactive or significantly less active. jcdr.netnih.govahajournals.org The removal of the C-terminal phenylalanine is critical for the loss of biological activity, as the C-terminal region is essential for receptor binding and activation. jcdr.net While ACE2 is a major enzyme responsible for apelin degradation, other enzymes also contribute to the processing and inactivation of apelin peptides. researchgate.netahajournals.org These include neutral endopeptidase (NEP, neprilysin), plasma kallikrein (KLKB1), and prolyl carboxypeptidase. researchgate.net Neprilysin, a metalloprotease, has been shown to degrade apelin isoforms into fragments that are incapable of activating the APJ receptor. researchgate.net

The presence of a pyroglutamate (B8496135) group at the N-terminus, as seen in (Pyr1)-apelin-13, can offer some resistance to degradation by aminopeptidases, thereby preserving the peptide's biological activity. nih.gov However, this modification is not present in this compound.

Despite the significant role of ACE2 in apelin degradation, studies suggest that other, yet-to-be-identified proteases are also involved, as the plasma half-life of apelin remains short even when ACE2 activity is reduced. ahajournals.org Understanding the complete spectrum of enzymes involved in this compound processing and degradation is crucial for developing metabolically stable apelin analogues with improved pharmacokinetic profiles for potential therapeutic applications. oup.comportlandpress.com

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound25023576 , 16130451 guidetopharmacology.org, 155817443 guidetopharmacology.org, 172871783 nih.gov, 131954568 (rat, mouse) labsolu.ca
APJ Receptor (APLNR)2884240 nus.edu.sg, 135458801 zhanggroup.org
Beta-arrestin 125085173 researchgate.net
Beta-arrestin 216213016 nih.gov
ACE211200 jcdr.net
Neprilysin (NEP)2572 researchgate.net
PCSK3 (Furin)5045 jcdr.net
Apelin-1316132345 jcdr.net
(Pyr1)-apelin-1316132346 jcdr.net
Apelin-1716132347 jcdr.net
Apelin-55135651625 researchgate.net
Elabela-32135651627 frontiersin.org
Elabela-21135651628 frontiersin.org
CMF019137501999 nih.gov, 137197893 invivochem.cn, 137501999 medchemexpress.com
This compound-[L28A]Not explicitly found in search results with a CID.
This compound-[L28C(30kDa-PEG)]Not explicitly found in search results with a CID.
Apelin-12Not explicitly found in search results with a CID.
Apelin-31Not explicitly found in search results with a CID.
Apelin-16Not explicitly found in search results with a CID.
Angiotensin II172173 nih.gov
Angiotensin-(1–7)16219799 ahajournals.org
Angiotensin-(1–9)24786 ahajournals.org
Rab45876 frontiersin.org
Rab77890 frontiersin.org
GRK22870 nih.gov
AP210408 frontiersin.org
ERK1/25604 (ERK1), 5599 (ERK2) mdpi.com
PI3K5295 (various subunits) jcdr.net
P70S6K6452 jcdr.net
cAMP6076 frontiersin.org
Ca2+272 frontiersin.org
Gαi2778 (GNAI1), 2777 (GNAI2), 2776 (GNAI3) jcdr.net
Gαq/112779 (GNAQ), 2763 (GNA11) nih.gov
pGlu1-apelin-1316132346 frontiersin.org

Data Table: Differential APJ Receptor Trafficking by Apelin-13 and this compound

LigandBeta-Arrestin AssociationReceptor InternalizationRecycling PathwayDegradation PathwayOutcome
Apelin-13TransientYesRab4-dependentMinimalRapid recycling
This compoundSustainedYesMinimalRab7-dependentSequestration/Degradation

*Based on research findings regarding APJ receptor internalization dynamics frontiersin.orgresearchgate.net.

Physiological Roles of Apelin 36: Insights from Preclinical Models

Cardiovascular System Homeostasis

The apelin-APJ system plays a crucial role in the regulation of the cardiovascular system. Preclinical investigations have highlighted the involvement of Apelin-36 in modulating vascular tone, myocardial contractility, and offering protection against ischemic injury, as well as its role in angiogenesis. ahajournals.orgtandfonline.comresearchgate.netoup.combachem.com

Regulation of Vascular Tone and Endothelial Function in Animal Models

This compound influences vascular tone through its interaction with APJ receptors located on both endothelial cells and vascular smooth muscle cells. Studies in animal models have demonstrated that this compound can induce vasodilation, which is often dependent on the production of nitric oxide (NO) by the endothelium. ahajournals.orgresearchgate.netjacc.orgnih.govfrontiersin.orgnih.gov Activation of APJ receptors on endothelial cells leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), increasing NO bioavailability and promoting relaxation of vascular smooth muscle. researchgate.netfrontiersin.orgoup.com

However, the effect of apelin peptides on vascular tone can be complex and context-dependent. While endothelium-dependent vasodilation is a prominent effect, particularly in healthy vessels, apelin can also exert direct effects on vascular smooth muscle cells, which may lead to vasoconstriction in certain conditions or in endothelium-denuded vessels. frontiersin.orgnih.govnih.gov

In diabetic animal models, where endothelial dysfunction is prevalent, this compound has been shown to restore altered vascular responsiveness. For instance, in diabetic db/db mice, this compound treatment reversed the enhanced contractile response to Angiotensin II and improved the reduced relaxation response to acetylcholine (B1216132) in aortic rings. This effect was associated with the activation of the Akt-eNOS phosphorylation pathway, suggesting that this compound can help maintain vascular tone in the context of metabolic disease. frontiersin.orgoup.com

Modulation of Myocardial Contractility and Cardiac Output in Rodent Studies

This compound has been shown to exert a positive inotropic effect, increasing the force of myocardial contraction in rodent models. ahajournals.orgtandfonline.comoup.comnih.govresearchgate.netahajournals.orgresearchgate.net This effect contributes to an increase in cardiac output. Studies in isolated perfused rat hearts and in vivo rodent models have consistently demonstrated that apelin peptides enhance cardiac contractility. tandfonline.comoup.comresearchgate.netresearchgate.net

Research in apelin-null mice has further underscored the importance of endogenous apelin in maintaining cardiac function. These mice exhibit impaired myocardial contractility, particularly with aging and in response to pressure overload, indicating that the apelin-APJ system is crucial for preserving cardiac systolic function. oup.comnih.govahajournals.org

The mechanisms underlying apelin's positive inotropic effect are not fully elucidated but involve multiple signaling pathways within cardiomyocytes, including the activation of protein kinase C (PKC) and extracellular signal-regulated kinases 1/2 (ERK1/2). researchgate.netresearchgate.net Data from studies using PEGylated this compound in normal rats and rats with myocardial infarction showed increased cardiac ejection fraction, highlighting the potential therapeutic relevance of this compound in improving cardiac function. nih.gov

Cardioprotective Effects in Preclinical Ischemia-Reperfusion Injury Models

Preclinical studies have provided evidence for the cardioprotective effects of this compound against ischemia-reperfusion (I/R) injury. In rodent models of myocardial I/R, administration of apelin peptides, including this compound, has been shown to reduce infarct size and improve the recovery of cardiac function. nih.govresearchgate.netmdpi.comnih.govunito.it

Studies using isolated perfused rat and mouse hearts subjected to ischemia and reperfusion have demonstrated that this compound decreases infarct size. mdpi.comnih.gov The protective mechanisms involve the activation of survival pathways such as the phosphatidylinositol-3-OH kinase (PI3K)-Akt and p44/42 mitogen-activated protein kinase (MAPK) pathways, components of the reperfusion injury salvage kinase (RISK) pathway. researchgate.netnih.govunito.it this compound has also been shown to delay the opening of the mitochondrial permeability transition pore (MPTP), a key event in the progression of reperfusion injury. researchgate.netnih.gov

Table 1 summarizes representative data on the effect of apelin peptides on infarct size in preclinical I/R models.

Model (Species)Intervention (Peptide, Concentration/Dose)Infarct Size Reduction (%)Reference
Isolated Heart (Mouse)Apelin-13 (B560349) (1 µmol) during reperfusion~40 researchgate.netmdpi.com
Isolated Heart (Mouse)This compound during reperfusion~26.1 nih.gov
Isolated Heart (Rat)Apelin-13 (30 pmol/L) during I/R~50 researchgate.net
In vivo I/R (Mouse)Apelin-13 (1 mg/kg) in reperfusion~40 researchgate.netmdpi.com
In vivo I/R (Mouse)This compound~32.7 nih.gov
In vivo I/R (Rat) (Pretreatment)Apelin-13 (10 nmol/kg/day for 5 days)30 researchgate.net

These findings suggest that this compound contributes to the intrinsic cardioprotective mechanisms activated during myocardial ischemia and reperfusion.

Role in Angiogenesis and Neovascularization Processes

This compound and the apelin-APJ system have been implicated in the process of angiogenesis, the formation of new blood vessels from pre-existing ones, and neovascularization. oup.combachem.comfrontiersin.orgmdpi.comnih.govjcdr.netresearchgate.net Apelin is considered a potent angiogenic factor, particularly in the context of tissue ischemia and wound healing. frontiersin.orgfrontiersin.orgmdpi.com

Preclinical studies, including those in apelin knockout mice and models of pathological angiogenesis (e.g., tumor angiogenesis, retinal neovascularization), have demonstrated the pro-angiogenic role of apelin. mdpi.comnih.govresearchgate.net Apelin promotes the migration, proliferation, and tube formation of endothelial cells, key steps in angiogenesis. mdpi.comjcdr.net

The mechanism involves the activation of intracellular signaling pathways such as PI3K/Akt and ERK1/2, leading to the phosphorylation of downstream targets like p70S6 kinase, which are crucial for endothelial cell function and new vessel formation. frontiersin.orgjcdr.netfrontiersin.org Studies inhibiting apelin signaling have shown reduced tumor vessel density and impaired angiogenic sprouting, further supporting its role in neovascularization processes. mdpi.comnih.gov

Metabolic Regulation

Beyond its cardiovascular effects, this compound is also involved in regulating metabolic processes, particularly glucose homeostasis and insulin (B600854) signaling, as demonstrated in various animal models. ahajournals.orgfrontiersin.orgresearchgate.netbachem.comfrontiersin.orgmdpi.complos.orgoncotarget.comcabidigitallibrary.org

Influence on Glucose Homeostasis and Insulin Signaling in Animal Models

This compound has been shown to influence glucose metabolism and improve insulin sensitivity in preclinical models. frontiersin.orgresearchgate.netbachem.comfrontiersin.orgmdpi.complos.orgoncotarget.comcabidigitallibrary.org Studies in normal and insulin-resistant mice have indicated that apelin promotes peripheral glucose uptake, primarily in skeletal muscle and adipose tissue. frontiersin.orgfrontiersin.orgmdpi.complos.org

Exogenous administration of apelin has been found to enhance glucose metabolism and improve glucose tolerance in animal models. frontiersin.orgfrontiersin.orgmdpi.complos.org In insulin-resistant obese mice, apelin treatment has been shown to improve insulin sensitivity. mdpi.complos.org Apelin's effect on glucose uptake is mediated, at least in part, through the activation of signaling pathways like PI3K/Akt. frontiersin.orgfrontiersin.org

Interestingly, the relationship between apelin and insulin secretion appears complex and potentially dose-dependent. Some studies suggest that this compound can inhibit glucose-stimulated insulin secretion from pancreatic beta cells, possibly via a negative feedback loop involving the degradation of cAMP. frontiersin.orgmdpi.com However, other studies have reported that apelin can stimulate insulin secretion. mdpi.com

Research using this compound variants in chronic mouse models has provided further insights into its metabolic effects. A variant of this compound, this compound(L28A), retained full metabolic activity, including the ability to lower blood glucose and improve glucose tolerance in diet-induced obese mice, despite being significantly impaired in its ability to activate the canonical APJ receptor and suppress blood pressure. nih.gov This suggests that some metabolic effects of this compound might occur independently of canonical APJ receptor activation. nih.gov

Table 2 summarizes some observed metabolic effects of apelin in animal models.

Model (Species)Intervention/ConditionObserved Metabolic EffectReference
Normal MiceExogenous ApelinReduced blood glucose, improved glucose tolerance, increased peripheral glucose uptake frontiersin.orgfrontiersin.orgmdpi.com
Insulin-resistant/Obese MiceExogenous ApelinImproved insulin sensitivity, improved glucose tolerance frontiersin.orgmdpi.complos.org
Diabetic db/db MiceThis compound administrationInhibited glucose-stimulated insulin secretion (in beta cells) frontiersin.orgmdpi.com
Apelin-null MiceApelin deficiencyDecreased insulin sensitivity, hyperinsulinemia mdpi.complos.org
Diet-induced Obese MiceThis compound(L28A) variantLowered blood glucose, improved glucose tolerance (independent of canonical APJ activation) nih.gov

These preclinical findings highlight the potential of targeting the apelin system, including this compound, for the management of metabolic disorders like type 2 diabetes.

Participation in Lipid Metabolism and Adipokine Function

Apelin is recognized as an adipokine, a factor secreted by adipose tissue, and plays a role in energy metabolism alongside other adipokines like leptin and adiponectin researchgate.netfrontiersin.orgnih.gov. Research indicates that apelin influences lipid metabolism. Studies using isolated adipocytes and differentiated 3T3-L1 adipocytes have shown that apelin inhibits isoproterenol-induced lipolysis through a pathway involving Gq, Gi, and AMPK biomedpharmajournal.orgfrontiersin.orgnih.gov. This inhibition of lipolysis decreases the release of free fatty acids biomedpharmajournal.orgfrontiersin.org. In insulin-resistant adipocytes, apelin has been shown to increase the amount of perilipin surrounding lipid vacuoles and enhance AMPK pathway activity, contributing to increased lipid stability and resistance to lipases nih.gov.

Chronic apelin treatment in obese and insulin-resistant mice has been observed to increase fatty acid oxidation in muscles by activating the AMPK pathway nih.gov. Apelin-deficient mice exhibit increased adiposity and elevated circulating free fatty acids, while transgenic mice overexpressing apelin demonstrate resistance to obesity frontiersin.org. Conversely, some studies have reported increased cardiac apelin and APJ expression, as well as serum apelin levels, in obese rats, with downregulation of apelin and APJ alleviating insulin resistance and inflammation frontiersin.org. Chronic apelin treatment has been shown to reduce fat mass and enhance muscle oxidative capacity and mitochondrial biogenesis frontiersin.org. Plasma apelin concentrations are often elevated in individuals with obesity and type 2 diabetes researchgate.netbiomedpharmajournal.orgfrontiersin.org.

Regulation of Energy Balance and Food Intake in Experimental Setups

Apelin is involved in the regulation of energy balance and food intake, with studies suggesting it can act as an orexigenic factor, particularly in experimental setups mdpi.comfrontiersin.org. In rodents, chronic central administration of apelin-13 has been shown to increase food intake and body weight mdpi.com. In fish models, apelin mRNA levels have been observed to increase in response to food deprivation, and intraperitoneal injection of apelin has been shown to increase food intake mdpi.comfrontiersin.org. For instance, in the blind cavefish, peripheral injection of apelin significantly increased food intake compared to saline injections frontiersin.org. In goldfish, both intraperitoneal and intracerebroventricular injection of apelin-13 augmented food intake frontiersin.org.

Studies in common carp (B13450389) have indicated that apelin can regulate the expression of genes related to food intake and growth, such as neuropeptide Y (NPY), agouti-related peptide (AgRP), and orexin (B13118510) frontiersin.orgmdpi.com. Apelin has been shown to up-regulate orexin mRNA expression in the hypothalamus of common carp mdpi.com. While some studies in rodents suggest apelin may suppress food intake, the role of specific apelin isoforms and administration routes appears to influence the outcome d-nb.info. For example, intracerebroventricular injection of apelin-13 reduced food intake in both fed and fasted rats, while intravenous injection did not cause a change frontiersin.org.

Fluid Homeostasis and Renal System Modulation

Apelin plays a prominent role in controlling body fluid homeostasis through its actions in both the brain and the kidney nih.govnih.govportlandpress.com.

Interaction with the Arginine-Vasopressin (AVP) System

Apelin interacts with the arginine-vasopressin (AVP) system, which is crucial for regulating water balance nih.govnih.govportlandpress.compnas.org. Apelin and its receptor colocalize with AVP in magnocellular neurons of the hypothalamus, specifically in the supraoptic and paraventricular nuclei researchgate.netfrontiersin.orgnih.govportlandpress.compnas.orgkarger.com. This colocalization suggests a direct interaction between the two peptides nih.govportlandpress.com.

Experimental data in animal models demonstrate that central administration of apelin inhibits the electrical activity of AVP neurons and reduces plasma AVP levels nih.govpnas.orgbachem.com. This inhibitory effect on AVP release contributes to apelin's role in fluid homeostasis nih.govnih.govportlandpress.com. In conditions of altered water balance, such as dehydration or water loading, apelin and AVP are often regulated in opposite manners to maintain fluid homeostasis nih.govnih.govportlandpress.compnas.orgkarger.com. For example, during dehydration, hypothalamic apelin levels increase while plasma apelin levels decrease, a response opposite to that of AVP pnas.org.

Contribution to Aqueous Diuresis and Renal Blood Flow Regulation

Apelin contributes to aqueous diuresis, the excretion of excess water, through both central and renal mechanisms nih.govnih.govbachem.com. In the kidney, apelin increases diuresis by increasing renal blood flow and by counteracting the antidiuretic effect of AVP at the tubular level researchgate.netnih.govnih.govbachem.com.

Apelin-dependent vasorelaxation in the renal microcirculation, particularly in the efferent arterioles that supply the vasa recta, is thought to increase renal blood flow, thereby contributing to increased diuresis researchgate.netnih.govnih.gov. Furthermore, apelin directly counteracts the action of AVP in the collecting ducts of the kidney nih.govnih.govportlandpress.com. AVP promotes water reabsorption by stimulating the insertion of aquaporin-2 (AQP2) channels into the apical membrane of collecting duct principal cells nih.govnih.gov. Apelin has the opposite effect on the collecting duct, contributing to the control of plasma osmolality by regulating water reabsorption nih.govnih.govportlandpress.com. Studies have shown that apelin increases aqueous diuresis in rodents nih.gov.

Central Nervous System Functions

Apelin and its receptor are expressed in various regions of the central nervous system, including the cerebral cortex, hypothalamus, hippocampus, and pituitary gland researchgate.netresearchgate.net.

Neuroprotective Mechanisms in Animal Models of Ischemic Stroke and Brain Injury

Research in animal models suggests that this compound may exert neuroprotective effects in the context of ischemic stroke and brain injury nih.gove-century.us. Cerebral ischemia-reperfusion injury can lead to neuronal damage through mechanisms such as apoptosis, oxidative stress, and inflammation nih.gove-century.us.

Studies have investigated the therapeutic potential of this compound in rodent models of ischemic stroke. For example, post-stroke administration of low-dose this compound has been shown to significantly reduce infarct volume in rats nih.gov. This compound has also been found to attenuate cerebral ischemia-reperfusion injury-induced apoptosis in rats nih.gov. This protective effect may involve the inhibition of apoptosis-related pathways nih.gove-century.us. While apelin-13 has also demonstrated neuroprotective properties in animal models, one study indicated that low-dose this compound, but not apelin-13, reduced brain infarct volume in rats with ischemic stroke nih.govdntb.gov.uatandfonline.comeuropeanreview.org. Apelin's neuroprotective mechanisms may involve counteracting excitatory toxicity, oxidative stress, and inhibiting neuronal apoptosis after acute cerebral ischemia-reperfusion injury e-century.us.

Modulation of Nociceptive Pathways in Preclinical Pain Models

Research in preclinical models has investigated the role of this compound in modulating nociceptive pathways. Studies have shown that apelin peptides, including this compound, can have effects on pain processing, although the specific outcomes can vary depending on the type of pain model, route of administration, and dose. nih.govresearchgate.net

In a mouse model of complete Freund's adjuvant (CFA)-induced inflammatory pain, intrathecal administration of this compound demonstrated an antinociceptive effect, indicated by an increase in paw withdrawal latency values. nih.gov However, apelin-13 exhibited a more potent analgesic effect in this specific model compared to this compound and (pyr)apelin-13. nih.gov The antinociception mediated by apelin-13 was blocked by an APJ antagonist, suggesting the involvement of the APJ receptor in this effect. nih.gov The mechanisms underlying apelin-mediated pain modulation are thought to involve the APJ receptor and may be related to interactions with the endogenous opioid system, gamma-aminobutyric acid receptors, and the ERK pathway. researchgate.netsc.edu

Influence on Neuroendocrine Axes

The apelin/APJ system plays a role in regulating various neuroendocrine axes. Apelin and its receptor are expressed in key areas of the central nervous system involved in neuroendocrine regulation, such as the hypothalamus and pituitary gland. frontiersin.orgfrontiersin.orgbioscientifica.comresearchgate.net

Studies in rats have demonstrated that this compound can regulate the hypothalamic-pituitary-adrenal (HPA) axis, potentially via corticotrophin-releasing factor (CRF) and vasopressin (AVP). dergipark.org.tr Apelin has been shown to stimulate both AVP and CRH release from hypothalamic explants in vitro. bioscientifica.com Evidence suggests that apelin increases ACTH secretion through a direct action on the anterior pituitary and an indirect action by stimulating CRH release in the hypothalamus. bioscientifica.comresearchgate.net Pituitary endogenous apelin, primarily secreted by corticotrophs, appears to stimulate ACTH release through a direct autocrine/paracrine action on these cells via apelin receptors. researchgate.net

Research using APJ knockout mice has further elucidated the role of the APJ receptor in the neuroendocrine response to stress. An intact APJ was required for a conventional ACTH response to LPS administration in male mice and to insulin-induced hypoglycemia in both male and female mice. bioscientifica.com APJ knockout mice also displayed an impaired corticosterone (B1669441) response to acute forced swim stress, regardless of gender. bioscientifica.com These findings indicate that the APJ receptor is involved in regulating the HPA axis response to certain acute stressors and may have gender-specific functions in the peripheral immune activation of the HPA axis. bioscientifica.com

Other Systemic Functions

Immunomodulatory and Anti-inflammatory Actions in Animal Models

Apelin, including this compound, has been shown to exert immunomodulatory and anti-inflammatory effects in animal models. The apelin/APJ system is expressed in various immune cells, including macrophages and lymphocytes. mdpi.commdpi.com

In rodents, apelin has been demonstrated to down-regulate the expression of pro-inflammatory cytokines such as IL-6, TNF-α, and MCP-1 in macrophages. mdpi.comfrontiersin.org It can also reduce macrophage inflammatory protein (MIP)1, reactive oxygen species (ROS) formation, and phagocytic activity. frontiersin.org In microglia cell lines, apelin has been shown to decrease LPS-induced iNOS and IL-6 production while up-regulating the production of the anti-inflammatory factor arginase 1 and IL-10. mdpi.comfrontiersin.org These findings support the characterization of apelin as an anti-inflammatory adipokine. frontiersin.org

The apelin/APJ system also counteracts the actions of the renin-angiotensin system, which is involved in inflammatory and fibrotic processes. nih.govnih.gov Loss of apelin after myocardial infarction in animal models is associated with a proinflammatory response, increased macrophage infiltration, and aggravated systolic dysfunction. nih.gov

Anti-Apoptotic Effects across Various Cell Types and Tissues

This compound and other apelin isoforms have demonstrated anti-apoptotic effects in a variety of cell types and tissues in preclinical studies. This protective effect is often mediated through the APJ receptor and involves the activation of pro-survival signaling pathways. spandidos-publications.commdpi.comoup.commdpi.comoup.com

Studies have shown that apelin can protect cells from apoptosis induced by various stimuli, including serum deprivation, glucocorticoids, TNFα, and oxidative stress. mdpi.commdpi.com The anti-apoptotic effects of this compound have been observed in diverse cell types, such as neurons, osteoblasts, vascular smooth muscle cells, and placental cells. spandidos-publications.commdpi.comoup.commdpi.com

The mechanisms underlying apelin's anti-apoptotic actions often involve the activation of the PI3K/Akt and ERK1/2 signaling pathways. spandidos-publications.commdpi.comoup.commdpi.comoup.com Activation of these pathways can lead to the modulation of apoptotic proteins, such as increasing the expression of anti-apoptotic proteins like Bcl-2 and decreasing the expression of pro-apoptotic proteins like Bax and caspase-3. spandidos-publications.commdpi.comoup.commdpi.com For instance, in a neonatal hypoxic/ischemic injury model in rats, this compound increased the level of phosphorylated Akt, and inhibition of PI3K attenuated the protective effects of this compound on apoptosis. spandidos-publications.comoup.com

Data Table: this compound Anti-Apoptotic Effects in Preclinical Models

Cell Type/TissueStimulus Inducing ApoptosisObserved Effect of this compound (or Apelin)Involved Signaling Pathways (if specified)Source
Brain (ischemic brain injury)Hypoxia/IschemiaDecreased cleaved caspase-3 and Bax levels, Increased phosphorylated Akt expression. Attenuated apoptosis.PI3K/Akt spandidos-publications.comoup.com
Neurons (cortical neurons)RotenoneReduced cytochrome c release, inactivated caspase-3, reduced ROS. Attenuated apoptosis.PI3K/Akt mdpi.com
Osteoblasts (mouse and human)Serum deprivation, Dexamethasone, TNFαInhibition of apoptosis, Reduced Bax, cytochrome c, caspase-3; Increased Bcl-2.JNK, PI3K/Akt mdpi.com
Vascular Smooth Muscle Cells (VSMCs)Serum deprivationInhibits apoptosis, decreases Bax, increases Bcl-2.APJ/PI3K/Akt mdpi.com
Human Placenta (BeWo cells, villous explants)StaurosporineIncreased pro-survival factors, decreased pro-apoptotic factors, inhibited caspase 3/7 activity, reduced DNA fragmentation, attenuated oxidative stress.APJ, ERK1/2, AKT mdpi.com
CardiomyocytesIschemia-Reperfusion InjuryProtects from apoptosis.PI3K/Akt, ERK oup.com

In Vitro Antiviral Activity via APJ Co-receptor Modulation

Apelin peptides, including this compound, have demonstrated in vitro antiviral activity, particularly in the context of HIV. The APJ receptor serves as a co-receptor for HIV entry into target cells, specifically T-lymphocytes. mdpi.comnih.gov

Studies have shown that apelin peptides, including this compound, apelin-17, apelin-13, and apelin-12, can inhibit HIV entry by targeting the APJ receptor. nih.gov This suggests that modulation of the APJ co-receptor by this compound could interfere with the viral entry process. The presence of APJ in T-lymphocytes was identified early on, highlighting its potential role in HIV infection. mdpi.com

Pathophysiological Implications of Apelin 36: Disease Models

Cardiovascular Pathologies

The apelinergic system plays a role in cardiovascular function, and alterations in apelin-36 levels and activity have been implicated in various cardiovascular pathologies in animal models.

Role in Heart Failure Development and Progression in Animal Models

This compound has been investigated for its role in heart failure (HF) in animal models. Studies in apelin-null mice have indicated reduced cardiac systolic function at rest and diminished exercise capacity ahajournals.org. Conversely, administration of apelin has been shown to reverse multiple HF phenotypes, inhibit cardiac hypertrophy, and improve myocardial contraction in animal models .

In a rat model of HF induced by chronic systemic hypoxia, elevated levels of this compound in plasma were observed alongside oxidative stress. This suggests that this compound, in conjunction with oxidative stress, may serve as a biomarker of HF in this specific model nih.govnih.gov.

A meta-analysis of studies on exogenous apelin administration in animal models of heart failure following myocardial injury demonstrated beneficial effects on cardiac function. Early treatment with apelin significantly increased the maximum rate of left ventricle systolic pressure (+dp/dt) and decreased the minimum rate of left ventricle systolic pressure (-dp/dt). Furthermore, apelin administration resulted in a significant increase in ejection fraction (EF) and left ventricular systolic pressure (LVSP), while decreasing left ventricular end-diastolic pressure (LVEDP) in these animals.

Contributions to Pulmonary Arterial Hypertension Pathophysiology in Animal Models

The apelin system is implicated in the pathogenesis of pulmonary arterial hypertension (PAH). Animal models of PAH have shown that treatment with apelin or apelin receptor agonists can improve pulmonary hemodynamics and even reverse features of the condition oup.comresearchgate.netfrontiersin.org. Studies have demonstrated that apelin attenuates vasoconstriction in isolated rat pulmonary arteries, and chronic treatment with apelin attenuates the development of pulmonary hypertension in animal models nih.gov. Apelin receptor agonists have been shown to be beneficial in attenuating features of PAH in animal models, reducing vascular muscularization, right ventricular systolic pressure (RVSP), and hypertrophy frontiersin.org.

Myocardial Infarction and Ischemia-Reperfusion Injury Mechanisms

This compound has demonstrated cardioprotective activity against myocardial ischemia-reperfusion (I/R) injury in rodent models nih.gov. In both in vivo and in vitro models, this compound reduced infarct size nih.gov. The protective effects of apelin, including this compound, against I/R injury appear to involve the activation of the reperfusion injury salvage kinase (RISK) pathway, specifically the PI3K-Akt and p44/42 mitogen-activated protein kinase (MAPK) components nih.gov. This compound has also been shown to delay mitochondrial permeability transition pore (MPTP) opening, a key event in I/R injury nih.gov.

In diabetic myocardium, apelin has been shown to protect against I/R injury by inhibiting apoptosis and oxidative stress through the PI3K and p38-MAPK signaling pathways in a diabetic I/R rat model aging-us.com. Loss of apelin has been shown to exacerbate myocardial infarction adverse remodeling and ischemia-reperfusion injury in animal models, leading to increased mortality, infarct size, and inflammation nih.gov. Apelin deficiency also decreased vascular sprouting and compromised myocardial angiogenesis in vivo nih.gov.

In a rat model of cerebral I/R injury, post-stroke administration of low-dose this compound significantly reduced infarct volume and attenuated apoptosis and caspase-3 activation. frontiersin.org This protective effect was associated with the inhibition of endoplasmic reticulum stress (ERS)/unfolded protein response (UPR) activation. frontiersin.org

Metabolic Disorders

This compound and the apelinergic system are also involved in the regulation of glucose and lipid metabolism, and their dysregulation has been linked to metabolic disorders in animal models.

Involvement in Obesity Pathophysiology in Animal Models

Apelin is considered a crucial modulator of lipid metabolism, and its levels are often altered in obesity. Apelin deficiency mice display increased adiposity and elevated circulating free fatty acids nih.govfrontiersin.org. Conversely, transgenic mice with over-expressed apelin are resistant to obesity nih.govfrontiersin.org. In various mouse models of obesity, a significant increase in both apelin expression in fat cells and plasma apelin levels has been observed, particularly in those associated with hyperinsulinemia oup.com. This suggests that insulin (B600854) may exert a direct control on apelin gene expression in adipocytes oup.com.

Mechanisms in Diabetes Mellitus Models, including Insulin Resistance and Diabetic Complications

The apelin-APJ system is related to diabetes mellitus and its complications in animal models. Apelin is believed to assist in regulating glucose metabolism nih.govfrontiersin.org. In normal and insulin-resistant mice, apelin has been noted to promote peripheral glucose uptake nih.govfrontiersin.orgresearchgate.net. Exogenous apelin administration has been found to enhance glucose metabolism and increase insulin sensitivity in animal models nih.govfrontiersin.orgresearchgate.netnih.gov. Apelin stimulates glucose uptake by adipocytes through PI3K/Akt phosphorylation-dependent GLUT4 translocation researchgate.net.

Animal studies have shown that apelin-deficient mice are insulin resistant and develop hyperinsulinemia, which can be reversed by the administration of exogenous apelin researchgate.net. Administration of apelin to diabetic obese mice can increase glucose uptake and elevate insulin sensitivity researchgate.net.

However, there are conflicting reports regarding the effect of this compound on insulin secretion. In the beta cells of type 2 diabetes db/db mice, the apelin level was detected to be upregulated, and the administration of this compound was reported to inhibit glucose-stimulated insulin secretion nih.govfrontiersin.org. This inhibition may occur via stimulating the degradation of cAMP due to the activation of phosphodiesterase 3B activity, subsequently impairing glucose elimination nih.gov.

Apelin also plays a significant role in regulating insulin secretion, oxidative stress, apoptosis, and angiogenesis, thus being involved in the pathogenesis of diabetic complications in animal models nih.govfrontiersin.org. For instance, the apelin/SIRT3 signaling pathway has been suggested as a potential therapeutic strategy for diabetes-related cardiovascular diseases nih.govfrontiersin.org. Impairment of vascular contraction and dilatation, a hallmark of endothelial dysfunction responsible for diabetic vascular pathophysiology, has been linked to the apelin-APJ system, with reports suggesting it reduces vasodilatation and increases vasoconstriction in insulin resistance-related disorders in animal models nih.govfrontiersin.org. Apelin has also been identified as a potential therapeutic option for diabetic complications such as diabetes-related kidney hypertrophy in animal models nih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (human)25023576
This compound (rat, mouse)131954568
This compound (trifluoroacetate salt)172871783
Apelin (general)16130451 guidetopharmacology.org
APJ receptor-
Elabela-
Insulin962
Glucose5793
Angiotensin II172183
Nitric Oxide (NO)145068
Endothelial Nitric Oxide Synthase (eNOS)-
Phosphatidylinositol-3-OH kinase (PI3K)-
Akt/protein kinase B-
p44/42 mitogen-activated protein kinase (MAPK)-
Mitochondrial Permeability Transition Pore (MPTP)-
Caspase-3-
CHOP-
GRP78-
cAMP6076
Phosphodiesterase 3B-
SIRT3-
PPARα-
Bax-
Bcl-2-
NTproBNP-

This compound, a 36-amino acid peptide, is one of the key biologically active isoforms derived from the pre-proapelin precursor oup.com. As an endogenous agonist for the APJ receptor, this compound plays diverse roles in physiological processes tocris.com. Investigations using various animal models have been instrumental in elucidating the involvement of this compound in the pathophysiology of cardiovascular and metabolic diseases.

Cardiovascular Pathologies

The apelinergic system significantly influences cardiovascular function. Alterations in this compound levels and activity have been associated with several cardiovascular pathologies in animal models.

Role in Heart Failure Development and Progression in Animal Models

Studies in animal models have provided evidence for the role of this compound in heart failure (HF). Apelin-null mice exhibit decreased cardiac systolic function at rest and reduced exercise capacity ahajournals.org. Conversely, the administration of apelin has been shown to ameliorate various HF phenotypes, suppress cardiac hypertrophy, and enhance myocardial contraction in animal models .

In a rat model of HF induced by chronic systemic hypoxia, elevated plasma levels of this compound were observed, correlating with signs of oxidative stress. This suggests that this compound, in conjunction with oxidative stress, could potentially serve as a biomarker for HF in this model nih.govnih.gov.

A meta-analysis evaluating the effects of exogenous apelin administration in animal models of heart failure following myocardial injury revealed beneficial impacts on cardiac function. Early intervention with apelin significantly improved the maximum rate of left ventricular systolic pressure (+dp/dt) and reduced the minimum rate of left ventricular systolic pressure (-dp/dt). Additionally, apelin administration led to a notable increase in ejection fraction (EF) and left ventricular systolic pressure (LVSP), alongside a decrease in left ventricular end-diastolic pressure (LVEDP).

Contributions to Pulmonary Arterial Hypertension Pathophysiology in Animal Models

The apelin system is implicated in the pathogenesis of pulmonary arterial hypertension (PAH). Animal models of PAH have demonstrated that treatment with apelin or apelin receptor agonists can lead to improvements in pulmonary hemodynamics and even reverse features of the disease oup.comresearchgate.netfrontiersin.org. Studies have shown that apelin reduces vasoconstriction in isolated rat pulmonary arteries, and chronic apelin treatment attenuates the development of pulmonary hypertension in animal models nih.gov. Apelin receptor agonists have been shown to be beneficial in mitigating features of PAH in animal models, reducing vascular muscularization, right ventricular systolic pressure (RVSP), and hypertrophy frontiersin.org.

Myocardial Infarction and Ischemia-Reperfusion Injury Mechanisms

This compound has demonstrated cardioprotective effects against myocardial ischemia-reperfusion (I/R) injury in rodent models nih.gov. Both in vivo and in vitro studies have shown that this compound administration reduces infarct size nih.gov. The protective mechanisms of apelin, including this compound, against I/R injury appear to involve the activation of the reperfusion injury salvage kinase (RISK) pathway, specifically the PI3K-Akt and p44/42 mitogen-activated protein kinase (MAPK) components nih.gov. This compound has also been shown to delay the opening of the mitochondrial permeability transition pore (MPTP), a critical event in I/R injury nih.gov.

In diabetic myocardium, apelin has been shown to protect against I/R injury by inhibiting apoptosis and oxidative stress through the PI3K and p38-MAPK signaling pathways in a diabetic I/R rat model aging-us.com. Loss of apelin has been shown to exacerbate adverse remodeling and ischemia-reperfusion injury following myocardial infarction in animal models, resulting in increased mortality, infarct size, and inflammation nih.gov. Apelin deficiency also impaired vascular sprouting and compromised myocardial angiogenesis in vivo nih.gov.

In a rat model of cerebral I/R injury, administration of low-dose this compound after stroke significantly reduced infarct volume and attenuated apoptosis and caspase-3 activation. frontiersin.org This protective effect was linked to the inhibition of endoplasmic reticulum stress (ERS)/unfolded protein response (UPR) activation. frontiersin.org

Metabolic Disorders

This compound and the broader apelinergic system are involved in regulating glucose and lipid metabolism, and their dysregulation has been associated with metabolic disorders in animal models.

Involvement in Obesity Pathophysiology in Animal Models

Apelin is considered a key modulator of lipid metabolism, with its levels often altered in obesity. Apelin-deficient mice exhibit increased adiposity and elevated circulating free fatty acids nih.govfrontiersin.org. Conversely, transgenic mice overexpressing apelin demonstrate resistance to obesity nih.govfrontiersin.org. In various mouse models of obesity, particularly those linked to hyperinsulinemia, a significant increase in both apelin expression in fat cells and plasma apelin levels has been observed oup.com. This suggests a potential direct regulatory effect of insulin on apelin gene expression in adipocytes oup.com.

Mechanisms in Diabetes Mellitus Models, including Insulin Resistance and Diabetic Complications

The apelin-APJ system is linked to diabetes mellitus and its associated complications in animal models. Apelin is thought to contribute to the regulation of glucose metabolism nih.govfrontiersin.org. Studies in both normal and insulin-resistant mice have indicated that apelin promotes peripheral glucose uptake nih.govfrontiersin.orgresearchgate.net. Exogenous apelin administration has been shown to improve glucose metabolism and increase insulin sensitivity in animal models nih.govfrontiersin.orgresearchgate.netnih.gov. Apelin stimulates glucose uptake in adipocytes via PI3K/Akt phosphorylation-dependent GLUT4 translocation researchgate.net.

Animal studies have demonstrated that apelin-deficient mice are insulin resistant and develop hyperinsulinemia, a condition reversible by exogenous apelin administration researchgate.net. Administration of apelin to diabetic obese mice can enhance glucose uptake and increase insulin sensitivity researchgate.net.

However, there are conflicting findings regarding the effect of this compound on insulin secretion. In the beta cells of type 2 diabetes db/db mice, apelin levels were found to be upregulated, and this compound administration was reported to inhibit glucose-stimulated insulin secretion nih.govfrontiersin.org. This inhibitory effect may be mediated by stimulating cAMP degradation through the activation of phosphodiesterase 3B activity, leading to impaired glucose elimination nih.gov.

Apelin also plays a significant role in regulating insulin secretion, oxidative stress, apoptosis, and angiogenesis, thereby contributing to the pathogenesis of diabetic complications in animal models nih.govfrontiersin.org. For instance, the apelin/SIRT3 signaling pathway has been proposed as a potential therapeutic target for diabetes-related cardiovascular diseases nih.govfrontiersin.org. Impaired vascular contraction and dilatation, characteristic of endothelial dysfunction in diabetic vascular pathophysiology, have been associated with the apelin-APJ system, with reports suggesting it reduces vasodilatation and increases vasoconstriction in insulin resistance-related disorders in animal models nih.govfrontiersin.org. Apelin has also been identified as a potential therapeutic option for diabetic complications such as diabetes-related kidney hypertrophy in animal models nih.gov.

Neurological Disorders

The apelin/APJ system is present in the nervous system and has been implicated in the pathophysiology of several neurological conditions nih.gov. Studies using disease models have explored the potential therapeutic effects of this compound in acute brain injury and chronic neurodegenerative disorders nih.gov.

Ischemic Stroke Pathology and Therapeutic Preclinical Studies

Ischemic stroke, caused by the occlusion of cerebral blood vessels, leads to neuronal cell death and cerebral edema mdpi.com. Preclinical studies have investigated the effects of this compound in models of ischemic stroke. Administration of this compound has been shown to reduce infarct volume in rats mdpi.comnih.gov. Unlike apelin-13 (B560349), lower concentrations of this compound have also been reported to improve neurological function after ischemia/reperfusion injury in these models mdpi.com.

The neuroprotective effect of this compound in ischemic stroke models is associated with the inhibition of apoptosis nih.gov. Studies indicate that this compound can attenuate cerebral ischemia/reperfusion injury-induced apoptosis and caspase-3 activation nih.gov. This protective effect may be mediated through the activation of the PI3K/Akt signaling pathway nih.govmdpi.com. This compound has been shown to activate PI3K/Akt signaling pathways and decrease the levels of cleaved caspase-3 and Bax, ultimately reducing infarct size in ischemic stroke models nih.gov. Furthermore, this compound can inhibit the elevation of endoplasmic reticulum stress-related proteins like CHOP and GRP78 induced by ischemia/reperfusion injury, suggesting that its inhibitory effect on apoptosis may be mediated by suppressing endoplasmic reticulum stress/unfolded protein response activation nih.gov.

In patients with ischemic stroke, higher plasma levels of this compound have been observed in those with good collateral circulation compared to those with poor collateral circulation researchgate.net.

Potential Involvement in Neurodegenerative Disease Models

The apelin/APJ system has demonstrated therapeutic effects in chronic neurodegenerative disease models, influencing processes such as oxidative stress, neuroinflammation, neuronal apoptosis, and autophagy nih.govresearchgate.net.

In a mouse model of Parkinson's disease induced by MPTP, this compound has shown neuroprotective effects nih.govnih.gov. Studies suggest that this compound can restore antioxidant system activity by increasing superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) while decreasing malondialdehyde (MDA) nih.gov. It also inhibits the apoptosis signal-regulated kinase 1 (ASK1)/JNK/caspase-3 apoptosis signaling pathway nih.govnih.gov. Additionally, this compound primarily inhibits the increase of endoplasmic reticulum stress-related proteins GRP78, CHOP, and cleaved caspase-12, thereby reversing neuroapoptosis in this model nih.gov. The neuroprotective mechanism of this compound against MPTP-induced neurotoxicity in mice may also be related to decreasing the aggregation of nitrated α-synuclein and promoting autophagy nih.gov.

In a neonatal hypoxic/ischemic injury model in rats, this compound has demonstrated a neuroprotective effect, acting through the PI3K/AKT signaling pathway mdpi.com.

Inflammatory and Immune-Mediated Conditions

Apelin is involved in regulating inflammation and immune function nih.govspandidos-publications.com. Studies in various disease models have explored the mechanisms by which this compound influences inflammatory and immune-mediated conditions.

Mechanisms in Acute Lung Injury Models

Acute lung injury (ALI) is a life-threatening condition characterized by inflammation and apoptosis in lung tissues ingentaconnect.comtandfonline.com. This compound has been shown to be upregulated in lipopolysaccharide (LPS)-induced ALI models ingentaconnect.comnih.gov.

Preclinical studies in LPS-induced ALI in rats have shown that co-treatment with this compound can alleviate lung injury and pulmonary edema ingentaconnect.comnih.gov. This compound treatment reduced the levels of pro-inflammatory cytokines, including interleukin-6, monocyte chemoattractant protein-1, and tumor necrosis factor-α, in bronchoalveolar lavage fluid ingentaconnect.comnih.gov. Furthermore, this compound inhibited apoptosis in the lung tissues in this model ingentaconnect.comnih.gov.

The protective effects of this compound in LPS-induced ALI appear to be mediated, at least in part, by inhibiting the ASK1/MAPK signaling pathway ingentaconnect.comnih.gov. In vitro studies using Beas-2B cells demonstrated that this compound prevented LPS-induced inflammation and apoptosis, and overexpression of ASK1 reversed these inhibitory effects ingentaconnect.comnih.gov. This compound also blocked the activation of LPS-induced ASK1, p38, c-Jun N-terminal kinase, and extracellular signal-regulated kinase in lung tissues ingentaconnect.com.

Contribution to Systemic Inflammatory Responses

Apelin expression is closely related to systemic inflammatory responses, such as septicopyemia spandidos-publications.com. During septicopyemia, serum apelin levels are significantly higher compared to levels prior to the condition spandidos-publications.com. This increase in apelin expression may antagonize myocardial cell injury from septicopyemia spandidos-publications.com.

In a septic rat model, apelin has been shown to enhance myocardial contractility by reducing the production of inflammatory factors and reducing cardiomyocyte apoptosis, thereby improving cardiac function nih.gov. While apelin-13 and ELA have been studied in septic kidney injury models, the specific contribution of this compound to systemic inflammatory responses beyond its cardiac effects in this context requires further investigation nih.gov.

Elevated levels of this compound have also been observed in heart failure due to chronic systemic hypoxia, a condition associated with oxidative stress and inflammation researchgate.netnih.gov. Plasma this compound levels increased with the duration of hypoxia exposure in an experimental rat heart failure model nih.gov.

Cancer Biology

Apelin, including potentially this compound, is involved in cancer cell proliferation, migration, and angiogenesis nih.govfrontiersin.org. Its expression can be induced under hypoxic conditions, which are common in tumors eajm.orgnih.gov. Apelin and its receptor APJ are considered important factors in physiological angiogenesis and may be novel targets for anti-angiogenic tumor therapies eajm.orgnih.gov.

Studies have shown that apelin can promote cancer cell proliferation by activating pathways such as PI3K/Akt and ERK1/2 mdpi.comfrontiersin.org. In a colon adenocarcinoma cell line, apelin enhanced cell proliferation mdpi.com. Apelin peptides, including this compound, have been reported to promote colon cancer cell migration and invasion in vitro frontiersin.org.

Impact on Tumor Angiogenesis in Preclinical Models

Tumor angiogenesis, the formation of new blood vessels to supply nutrients and oxygen to the growing tumor, is a critical process for tumor growth and metastasis. Apelin and its receptor APJ are often upregulated in tumor-associated microvasculature and endothelial cells, suggesting a role in neoplastic vascularization. mdpi.comoup.com Studies in various preclinical models have demonstrated that apelin can promote tumor angiogenesis.

In a human non-small cell lung cancer xenograft model, for instance, apelin gene transfer led to a significant increase in tumor growth, accompanied by elevated microvessel densities and diameters. oup.com Similarly, in glioblastoma models, a dramatic upregulation of apelin and APJ mRNA expression has been observed in the tumor-associated microvasculature. mdpi.com Experimental evidence suggests that autocrine apelin/APJ signaling in endothelial cells is a key driver of tumor angiogenesis in glioblastoma. mdpi.com

Furthermore, apelin has been shown to stimulate the morphological and functional maturation of blood vessels in mouse melanoma, human prostate cancer xenografts, and NSCLC models. mdpi.com Conversely, blockage or inhibition of apelin signaling has been found to inhibit tumor angiogenesis in several models. In mammary and breast cancer mouse models, apelin blockage inhibited tumor growth by reducing capillary leakage, tissue hypoxia, and maintaining pericyte coverage, as well as by deregulating VEGF-related angiogenetic pathways. mdpi.com A mutant APJ ligand was also able to prevent tumor angiogenesis in glioblastoma models. mdpi.com

Studies combining apelin inhibition with anti-angiogenic therapies have shown synergistic effects in reducing tumor growth and improving vessel function in preclinical models of breast and lung cancer. embopress.orggoogle.comresearchgate.net This suggests that targeting apelin could be a strategy to overcome resistance to anti-angiogenic treatments and improve therapeutic outcomes. embopress.orggoogle.comresearchgate.net

Data from preclinical studies highlight the pro-angiogenic role of this compound and other apelin isoforms in various cancer types:

Cancer TypeModel SystemObserved Effect of Apelin/APJ SignalingReference
Non-Small Cell Lung CancerHuman xenograft modelIncreased tumor growth, microvessel density, and diameter oup.com
GlioblastomaExperimental modelsDrives tumor angiogenesis mdpi.com
Mammary/Breast CancerMouse modelsPromotes tumor growth, increased microvessel density mdpi.comresearchgate.net
MelanomaMouse modelsPromotes blood and lymph vessel formation nih.gov
Prostate CancerHuman xenograftsInduces vascular maturation and stabilization mdpi.com

Influence on Cancer Cell Proliferation and Metastasis in Experimental Systems

Beyond its impact on angiogenesis, this compound and the apelinergic system also influence cancer cell proliferation and metastasis in experimental settings. Apelin has been identified as a mitogenic signal transducer through APJ, and its activity is associated with the proliferation of various cancer cell types. mdpi.com

Several studies have investigated the direct effects of apelin on cancer cell proliferation in vitro. For example, apelin-13 has been shown to promote lung adenocarcinoma cell proliferation via ERK1/2 signaling. frontiersin.org In a colon adenocarcinoma cell line, apelin enhanced cell proliferation through adenylyl cyclase inhibition and Akt phosphorylation. mdpi.com Apelin silencing inhibited the proliferation of cervical cancer cell lines (CaSki and SiHa) by abrogating the phosphorylation of PI3K, AKT, and mTOR. mdpi.com Conversely, apelin overexpression led to opposite results, which were reversed by an APJ antagonist and a PI3K inhibitor. mdpi.com

While some studies indicate a proliferative effect, others have found that apelin overexpression had no impact on the proliferation of certain cancer cell lines, such as mouse and human melanoma cells in 2D cultures. mdpi.comnih.gov However, even in these cases, apelin significantly induced migration and promoted a more invasive phenotype in 3D invasion assays. mdpi.comnih.gov

The role of apelin in promoting cancer cell migration and invasion has been recognized in various cancer types, including breast cancer (via the ERK1/2/AIB1 pathway and MMP-1 secretion), esophageal, HCC, and pancreatic cancer cells (through PI3K/mTOR signaling). mdpi.com

In experimental metastasis models, apelin has been shown to increase both the number and size of metastases. In a metastatic in vivo model where melanoma cells were injected intravenously, apelin significantly increased lung metastases. mdpi.comnih.gov Overexpression of apelin in mouse melanoma cells stimulated tumor growth, intratumoral lymphangiogenesis, and lymph node metastasization in vivo. mdpi.com

Furthermore, apelin has been implicated in the resistance to anti-angiogenic therapies and the subsequent increase in metastasis. embopress.orggoogle.comresearchgate.net Apelin blockage has been shown to prevent metastases induced by RTK inhibitors in preclinical models. embopress.orggoogle.com

Experimental findings on the influence of this compound and apelin signaling on cancer cell proliferation and metastasis include:

Cancer TypeExperimental SystemObserved Effect of Apelin/APJ SignalingReference
Lung AdenocarcinomaCell linesPromotes proliferation via ERK1/2 signaling frontiersin.org
Colon AdenocarcinomaCell lineEnhances proliferation via adenylyl cyclase inhibition and Akt phosphorylation mdpi.com
Cervical CancerCaSki and SiHa cell linesApelin silencing inhibits proliferation; overexpression promotes it mdpi.com
MelanomaMouse and human cell lines (in vitro 3D)Induces migration and invasive phenotype mdpi.comnih.gov
MelanomaMetastatic in vivo modelIncreases number and size of lung metastases mdpi.comnih.gov
Colorectal CancerExperimental modelsApelin-13 and this compound stimulate migration nih.govembopress.org

Reproductive System Pathophysiology

The apelinergic system is also involved in the physiology and pathophysiology of the reproductive system. This compound is known to be present in reproductive tissues. nih.gov

Role in Models of Recurrent Pregnancy Loss

Recurrent pregnancy loss (RPL) is a challenging reproductive issue with often undefined etiology. Recent research suggests a potential involvement of the apelinergic system in the pathophysiology of RPL.

Studies investigating the concentrations of apelin peptides in women with unexplained RPL have reported elevated levels compared to healthy pregnant women. oup.com Specifically, statistically significantly higher serum concentrations of both apelin-13 and this compound were observed in women with unexplained RPL compared to the control group. oup.com

While the precise mechanisms are still under investigation, these findings suggest that increased levels of apelin sub-fragments, including this compound, may play a role in the pathophysiology of unexplained recurrent pregnancy loss. oup.com Further research is needed to fully elucidate the specific functions of this compound in the context of RPL and to explore its potential as a prognostic marker or therapeutic target.

Data on this compound and Recurrent Pregnancy Loss:

Study PopulationMeasured ParameterFindings in RPL Group vs. Control GroupSignificanceReference
Women with unexplained RPL vs. Healthy Pregnant WomenSerum Apelin-13 concentrationSignificantly higherP < 0.001 oup.com
Women with unexplained RPL vs. Healthy Pregnant WomenSerum this compound concentrationSignificantly higherP < 0.001 oup.com

Preclinical Therapeutic Strategies and Future Directions

Design and Development of Apelin-36 Analogues and APJ Receptor Agonists for Preclinical Evaluation

The development of metabolically stable apelin analogues and small molecule APJ receptor agonists is a key focus in preclinical research aimed at overcoming the limitations of native apelin peptides. sci-hub.seahajournals.orgfrontiersin.org Native apelin peptides, including this compound, have a short plasma half-life, typically less than 5-10 minutes in humans and rodents, due to degradation by proteases like ACE2, plasma kallikrein, and neprilysin. oup.comahajournals.orgfrontiersin.org This rapid breakdown necessitates continuous infusion for sustained effects, which is not ideal for therapeutic applications. oup.comahajournals.org

Strategies for developing stable analogues of this compound involve modifications such as PEGylation, cyclization, and the incorporation of unnatural amino acids. oup.comfrontiersin.org These modifications aim to reduce proteolytic cleavage and prolong the peptide's half-life while maintaining or enhancing binding affinity and functional activity at the APJ receptor. oup.comfrontiersin.org For instance, PEGylated analogues of this compound have shown improved cardiac ejection fraction in myocardial infarction rat models compared to native this compound. nih.gov

Simultaneously, the discovery and development of small molecule APJ agonists offer an alternative approach, potentially allowing for oral administration and improved pharmacokinetic profiles. sci-hub.sestructuretx.comatsjournals.orgahajournals.orgnih.gov Preclinical characterization of small molecule agonists, such as BMS-986224, has demonstrated potent and selective APJ agonism with similar receptor binding and signaling profiles to apelin-13 (B560349). ahajournals.orgnih.gov These small molecules have shown sustained increases in cardiac output in animal models of heart failure, supporting their potential for clinical evaluation. ahajournals.orgnih.gov Patent literature indicates a focus on small molecule agonists and apelin mimetics with increased metabolic stability and physiological potency, with some compounds demonstrating half-lives exceeding 24 hours in animal models. sci-hub.se

Exploration of Biased Ligands for Targeted APJ Signaling Pathways in Animal Models

The APJ receptor is a G protein-coupled receptor (GPCR) that can couple to multiple intracellular signaling pathways, primarily through Gi/o proteins, leading to effects like decreased cAMP levels, and also involve β-arrestin recruitment and ERK activation. ahajournals.orgnih.govoup.compnas.orgmdpi.com Biased ligands are designed to selectively activate or inhibit specific downstream signaling pathways upon binding to the receptor, potentially offering more targeted therapeutic effects and reducing undesirable outcomes. sci-hub.sestructuretx.comatsjournals.orgpnas.org

Research is exploring biased APJ ligands that preferentially activate the Gi pathway over β-arrestin recruitment. sci-hub.sestructuretx.comatsjournals.orgpnas.org Activation of the Gi pathway is often associated with beneficial cardiovascular effects like improved contractility and vasodilation, while β-arrestin recruitment has been linked to receptor desensitization and potentially detrimental effects like cardiac hypertrophy. structuretx.comatsjournals.orgpnas.orgresearchgate.net

Studies in preclinical animal models have evaluated G-protein biased small molecule APJ agonists, such as ANPA-0073 and ANPA-0137. structuretx.comatsjournals.org These compounds demonstrated bias for G-protein signaling with significantly less potency for β-arrestin signaling and receptor internalization compared to endogenous apelin. structuretx.comatsjournals.org In rat models, these biased agonists improved cardiac output and ameliorated pulmonary vascular remodeling and cardiac hypertrophy without affecting mean arterial pressure, unlike the hypotensive effect often seen with native apelin peptides. structuretx.comatsjournals.org Another G protein-biased apelin receptor peptide ligand, MM07, has shown comparable potency to [Pyr1]apelin-13 in human saphenous vein assays and demonstrated significant selectivity for the G protein pathway, proving more efficacious in increasing cardiac output or forearm blood flow in healthy volunteers without evidence of receptor desensitization. frontiersin.org this compound-[L28A] and this compound-[L28C(30kDa-PEG)] are also reported as G protein biased ligands at the apelin receptor, suggesting the APJ receptor is an important metabolic target. researchgate.netresearchgate.net

Assessment of Apelin-APJ System Modulators in Various Animal Disease Models

The apelin-APJ system has been investigated in a wide range of animal disease models, demonstrating potential therapeutic benefits across multiple organ systems.

Cardiovascular Diseases: Apelin-APJ modulators have shown promise in models of heart failure, pulmonary arterial hypertension (PAH), and ischemia-reperfusion injury. sci-hub.seoup.comnih.govahajournals.orgnih.govfrontiersin.orgnih.govphysiology.orgdovepress.comfrontiersin.org Exogenous apelin administration has shown positive inotropic effects in isolated cardiomyocytes and in vivo in rats and mice. nih.govfrontiersin.org In heart failure models, apelin has a positive inotropic effect on failing myocardium. nih.gov Apelin knockout mice show impaired cardiac contractility and develop progressive heart failure under pressure overload. physiology.org APJ knockout mice also show declines in basal cardiac contractility and reduced exercise capacity under stress. physiology.org Treatment with apelin or biased APJ agonists has improved pulmonary hemodynamics and reversed features of PAH in animal models. oup.comfrontiersin.org Apelin treatment also confers cardioprotection in rodent models of cardiac ischemia-reperfusion injury and angiotensin II- or isoproterenol-induced cardiac remodeling. physiology.org Small molecule APJ agonists have demonstrated sustained increases in cardiac output in models of cardiac hypertrophy. ahajournals.orgnih.gov

Metabolic Diseases: The apelin-APJ system is involved in regulating glucose and lipid metabolism, making it a target in models of diabetes and obesity. sci-hub.seoup.comnih.govresearchgate.netfrontiersin.orgbiospace.comresearchgate.netresearchgate.netnih.gov Apelin has been shown to improve glucose and lipid metabolism and reduce oxidative stress and inflammation in gestational diabetes mellitus mice. frontiersin.org In a rat model of type 2 diabetes with a high-fat diet, apelin-13 reduced serum total cholesterol, triglyceride, and LDL-C and increased HDL-C. frontiersin.org Apelin promotes peripheral glucose uptake and enhances glucose metabolism in normal and insulin-resistant mice. frontiersin.org APJ agonism has shown potential to enhance weight loss induced by GLP-1 receptor agonists in preclinical obesity models while improving body composition and muscle function. biospace.com this compound-[L28A] and this compound-[L28C(30kDa-PEG)] have been reported to improve diet-induced obesity in vivo. researchgate.net

Neurological Diseases: Research indicates a role for the apelin-APJ system in various neurological conditions, including stroke, brain injury, and neurodegenerative diseases. frontiersin.orgresearchgate.netnih.govmdpi.com Apelin-13 has shown neuroprotective effects in models of ischemic stroke, reducing infarct volume and neuron death. frontiersin.orgnih.gov The apelin-APJ system may alleviate secondary damage in acute brain injuries and inhibit pathological indicators in chronic neurodegenerative diseases in animal models. researchgate.netnih.gov Apelin treatment has also shown protective effects in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, reducing immune cell entry into the brain and delaying disease onset and severity. nih.gov

Other Conditions: The apelin-APJ system has also been implicated in sepsis, kidney disease, and potentially cancer biology in preclinical studies. frontiersin.orgmdpi.comdovepress.comresearchgate.netresearchgate.net Animal studies suggest the apelin/APJ system can improve kidney disease by preventing renal fibrosis, ischemia-reperfusion injury, and renal vascular calcification. frontiersin.orgdovepress.comresearchgate.net Apelin has shown protective effects against sepsis in preclinical models. dovepress.com

Here is a summary table of preclinical findings in animal disease models:

Disease ModelObserved Effects of Apelin/APJ ModulationReferences
Heart FailurePositive inotropic effects, improved cardiac contractility, improved cardiac ejection fraction nih.govnih.govphysiology.orgfrontiersin.org
Pulmonary Arterial HypertensionImproved pulmonary hemodynamics, reduced vascular muscularization, reduced RVSP and hypertrophy oup.comfrontiersin.org
Ischemia-Reperfusion InjuryCardioprotection physiology.org
Angiotensin II/Isoproterenol-induced Cardiac RemodelingCardioprotection physiology.org
Diabetes (Gestational, Type 2)Improved glucose and lipid metabolism, reduced oxidative stress and inflammation, increased insulin (B600854) sensitivity frontiersin.orgnih.gov
ObesityEnhanced weight loss (with GLP-1 agonists), improved body composition and muscle function, improved diet-induced obesity researchgate.netbiospace.com
Ischemic StrokeReduced infarct volume, reduced neuron death, neuroprotection frontiersin.orgnih.gov
Acute Brain Injury (SAH, TBI)Alleviation of secondary damage researchgate.netnih.gov
Chronic Neurodegenerative DiseasesInhibition of pathological indicators, regulation of neurotrophic factors, anti-inflammatory effects researchgate.netnih.govmdpi.com
Experimental Autoimmune Encephalomyelitis (MS model)Reduced immune cell entry into brain, delayed onset, reduced severity nih.gov
SepsisProtective effects, improved hemodynamic stability dovepress.com
Kidney DiseasePrevention of renal fibrosis, ischemia-reperfusion injury, renal vascular calcification, aquaresis frontiersin.orgresearchgate.netdovepress.comresearchgate.net

Emerging Research Avenues for this compound in Novel Biological Contexts

Beyond the well-established roles in cardiovascular and metabolic regulation, emerging research is exploring the involvement of this compound and the apelin-APJ system in novel biological contexts.

One such area is the central nervous system (CNS), where the apelin/APJ system is widely expressed. nih.govfrontiersin.orgresearchgate.netnih.govacs.org While shorter isoforms like apelin-13 are often highlighted for cardiovascular effects, this compound has shown effectiveness in inhibiting HIV infection by blocking APJ as a coreceptor in CD4-positive cells in the CNS. nih.gov This suggests a potential therapeutic avenue for this compound or its analogues in neurological conditions involving viral entry mediated by APJ.

The role of the apelin-APJ system in inflammation and immune responses is also an active area of investigation. mdpi.comresearchgate.netnih.gov Preclinical studies in EAE models highlight apelin's ability to modulate inflammation and leukocyte recruitment, suggesting potential in neuroinflammatory diseases. nih.gov Apelin's anti-inflammatory properties have also been noted in the context of sepsis and metabolic diseases. dovepress.comfrontiersin.org

Furthermore, the involvement of the apelin-APJ system in angiogenesis and vascular formation continues to be explored. oup.comfrontiersin.orgresearchgate.net Apelin promotes endothelium-dependent vasodilation and angiogenesis, which could have implications in various conditions requiring improved blood supply. oup.comoup.comfrontiersin.org

The potential for APJ agonists to act as "pharmacological exercise mimetics" is also an emerging concept, particularly in the context of metabolic diseases and aging. biospace.com Preclinical data suggests that APJ agonism can recapitulate some of the benefits of exercise, such as improving muscle function and body composition. biospace.com

Identification of Key Unanswered Questions and Future Research Priorities in this compound Biology

Despite significant progress in understanding the apelin-APJ system and its therapeutic potential, several key questions remain unanswered, guiding future research priorities for this compound:

Isoform-Specific Biology: While different apelin isoforms (including this compound, -17, and -13) are known to have varying potencies and potentially different functional profiles, the precise biological roles and therapeutic advantages of this compound compared to other isoforms in specific disease contexts need further detailed investigation. oup.comfrontiersin.orgnih.govnih.gov Understanding the reasons behind the differential expression and activity of these isoforms in various tissues and pathological states is crucial. frontiersin.org

Biased Signaling Pathways: Although research on biased ligands is progressing, a more detailed understanding of the downstream signaling pathways activated by this compound and its analogues, and how bias can be leveraged for specific therapeutic outcomes while minimizing off-target effects or receptor desensitization, is required. structuretx.comatsjournals.orgpnas.orgresearchgate.net Further structural and functional studies are needed to fully elucidate the molecular mechanisms of biased agonism at the APJ receptor. researchgate.net

Pharmacokinetic and Pharmacodynamic Profiles: Despite the development of stable analogues and small molecules, optimizing the pharmacokinetic and pharmacodynamic properties of this compound-based therapeutics remains a priority to ensure sufficient exposure and sustained activity at target tissues. sci-hub.seoup.comahajournals.orgfrontiersin.org Research into different administration routes and formulations is also necessary. biospace.com

Role in Complex Diseases: The precise mechanisms by which the apelin-APJ system contributes to the pathophysiology of complex diseases like neurodegenerative disorders, cancer, and inflammatory conditions require further elucidation. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.comnih.gov Identifying the specific cell types and signaling pathways involved in these contexts will be critical for developing targeted therapies.

Undiscovered Ligands or Receptor Interactions: The observation of differing phenotypes between apelin-deficient and APJ-deficient mice suggests the possibility of an undiscovered ligand for APJ or ligand-independent effects of the receptor, warranting further investigation. nih.gov Additionally, the potential for APJ to form heterodimers with other GPCRs and selectively modulate signaling pathways needs more research. nih.gov

Translational Challenges: Bridging the gap between promising preclinical findings in animal models and successful clinical translation remains a significant challenge. sci-hub.se Further studies are needed to validate preclinical observations in human tissues and patient populations.

Future research should prioritize addressing these questions through advanced molecular, cellular, and in vivo studies, as well as the continued development and evaluation of novel apelin-APJ system modulators with optimized properties and targeted signaling profiles.

Q & A

Q. What are the primary biological functions of Apelin-36 in cardiovascular and neurological systems?

this compound regulates cardiovascular function by enhancing myocardial contractility via β2-adrenergic receptor (β2-AR) and SERCA2a gene activation, as shown in isolated rat heart models . In neurological contexts, it mitigates oxidative stress and mitochondrial dysfunction during cerebral ischemia-reperfusion injury by activating SIRT1-mediated PINK1/Parkin-dependent mitophagy in HT22 cells . Additionally, it modulates fluid homeostasis and insulin sensitivity through APJ receptor interactions .

Q. What experimental models are used to study this compound's neuroprotective effects?

The oxygen-glucose deprivation/reperfusion (OGD/R) model in HT22 neuronal cells is widely used. Key parameters include measuring cell viability (via MTT assay), apoptosis markers (Bcl-2/Bax ratio, caspase-3/9 activity), and mitochondrial integrity (ROS levels, MMP, Cyt c release). Pharmacological inhibitors like EX527 (SIRT1 inhibitor) and cyclosporin A (mitophagy blocker) validate mechanistic pathways .

Q. How does this compound interact with the APJ receptor to influence cellular signaling?

this compound binds APJ with high affinity (pIC50 = 8.61 in HEK 293 cells), inhibiting cAMP production (EC50 = 0.52 nM) via Gαi protein coupling. This activates downstream pathways like PI3K/Akt and ERK, which regulate endothelial proliferation and nitric oxide synthesis (eNOS). Notably, its effects are PKC-dependent but Ras-independent .

Advanced Research Questions

Q. How do the bioactivities of this compound compare to shorter isoforms (e.g., Apelin-13) in receptor binding and cellular migration?

this compound exhibits higher APJ binding affinity but lower potency in acute signaling (e.g., transient extracellular acidification) compared to Apelin-13. However, Apelin-13 induces stronger receptor internalization and cellular migration. These differences arise from structural variations affecting receptor dissociation rates and downstream pathway activation .

Q. What methodological considerations are critical for dose-response studies of this compound in cardiac research?

In isolated rat heart models (Langendorff perfusion), dose selection is critical: 1 nM shows no effect, 10 nM induces moderate gene expression changes (e.g., β2-AR, SERCA2a), and 100 nM significantly enhances LVDP and +dP/dtmax . Ensure standardized perfusion conditions (e.g., Krebs-Henseleit buffer, 37°C, 95% O2/5% CO2) to minimize variability .

Q. How can researchers reconcile contradictory findings on this compound's role in metabolic disorders?

While some studies report positive correlations between serum this compound levels and insulin resistance/HOMA-IR in type 2 diabetes , others find no link to fasting glucose or LDL-C. These discrepancies may stem from population heterogeneity (e.g., BMI, disease stage) or assay variability. Standardizing ELISA protocols and stratifying cohorts by metabolic parameters (e.g., C-peptide levels) can improve consistency .

Mechanistic and Translational Questions

Q. What molecular mechanisms underlie this compound's anti-inflammatory effects in acute lung injury?

this compound suppresses LPS-induced lung injury by inhibiting ASK1/MAPK signaling, reducing TNF-α, IL-6, and MCP-1 in bronchoalveolar lavage fluid (BALF). It also downregulates pro-apoptotic proteins (Bax, caspase-3) and enhances Bcl-2 expression, as validated in murine models and Beas-2B cells .

Q. Why does this compound exhibit dual roles in HIV infection and cardiovascular regulation?

this compound blocks HIV entry into APJ/CD4+ cells by competing with viral envelope glycoproteins for receptor binding. Its cardiovascular effects (e.g., vasodilation, inotropy) are mediated via eNOS activation and cAMP modulation, illustrating functional pleiotropy linked to APJ's tissue-specific signaling .

Technical and Analytical Challenges

Q. How should researchers address variability in this compound quantification across studies?

Use validated ELISA kits with cross-reactivity checks for Apelin isoforms. Pre-analytical factors (e.g., sample collection timing, protease inhibitors) significantly impact plasma/storage stability. Normalize data to adiposity metrics (e.g., BMI) in metabolic studies to account for adipose tissue-derived this compound .

Q. What genetic factors influence this compound's association with metabolic syndrome (MetS)?

Gender-specific polymorphisms in the apelin-APJ system correlate with MetS incidence in Han Chinese populations. For example, rs3761581 variants alter plasma this compound levels, highlighting the need for stratified genetic analyses in cohort studies .

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